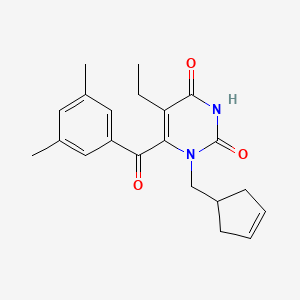
SJ-3366
Cat. No. B1680995
Key on ui cas rn:
195720-26-4
M. Wt: 352.4 g/mol
InChI Key: BEMROAADXJFLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05922727
Procedure details


5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione and (cyclopent-3-en-1-yl)methyl toluenesulfonate were reacted by the same method with the example 1 to obtain the titled compound (84 mg).
Name
5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
(cyclopent-3-en-1-yl)methyl toluenesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
Yield
59.6%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4](=[O:20])[NH:5][C:6](=[O:19])[NH:7][C:8]=1[C:9](=[O:18])[C:10]1[CH2:11][C:12](=[CH2:17])[CH2:13][C:14](=[CH2:16])[CH:15]=1)[CH3:2].C1(C)C(S(O[CH2:31][CH:32]2[CH2:36][CH:35]=[CH:34][CH2:33]2)(=O)=O)=CC=CC=1>>[CH:32]1([CH2:31][N:7]2[C:8]([C:9](=[O:18])[C:10]3[CH:11]=[C:12]([CH3:17])[CH:13]=[C:14]([CH3:16])[CH:15]=3)=[C:3]([CH2:1][CH3:2])[C:4](=[O:20])[NH:5][C:6]2=[O:19])[CH2:36][CH:35]=[CH:34][CH2:33]1
|
Inputs


Step One
|
Name
|
5-Ethyl-6-(3,5-dimethlylbenzoyl)-2,4-pyrimidinedione
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C(NC(NC1C(C=1CC(CC(C1)=C)=C)=O)=O)=O
|
|
Name
|
(cyclopent-3-en-1-yl)methyl toluenesulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=1(C(=CC=CC1)S(=O)(=O)OCC1CC=CC1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC=CC1)CN1C(NC(C(=C1C(C1=CC(=CC(=C1)C)C)=O)CC)=O)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 84 mg | |
| YIELD: PERCENTYIELD | 59.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
